N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-19(14-5-6-16-13(11-14)7-9-20-16)22-12-15-3-1-8-21-18(15)17-4-2-10-24-17/h1-11,20H,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVKBVYKYBGEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification processes would be streamlined to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and pyridine rings are susceptible to oxidation under specific conditions:
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Thiophene ring oxidation | m-CPBA (meta-chloroperbenzoic acid) | Sulfoxide or sulfone derivatives | |
| Pyridine N-oxidation | H₂O₂, acetic acid | Pyridine N-oxide |
-
Thiophene Oxidation : The sulfur atom in the thiophene ring undergoes oxidation to form sulfoxides (e.g., using m-CPBA) or sulfones (with stronger oxidizers like H₂O₂/CF₃COOH) .
-
Pyridine Oxidation : The pyridine nitrogen can form N-oxides, altering electronic properties for downstream reactions .
Reduction Reactions
The pyridine ring and carboxamide group participate in reduction reactions:
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Pyridine hydrogenation | H₂, Pd/C (10 atm, 60°C) | Piperidine derivative | |
| Carboxamide reduction | LiAlH₄, anhydrous THF | Amine derivative |
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Pyridine Reduction : Catalytic hydrogenation converts the pyridine ring to a piperidine structure, enhancing solubility.
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Carboxamide Reduction : LiAlH₄ reduces the carboxamide to a primary amine, enabling further functionalization .
Electrophilic Substitution
The indole and thiophene rings undergo electrophilic substitution:
| Reaction | Reagents/Conditions | Position | Products | References |
|---|---|---|---|---|
| Indole nitration | HNO₃, H₂SO₄ (0°C) | C-4 or C-6 | Nitroindole derivative | |
| Thiophene bromination | Br₂, CHCl₃ | C-5 | 5-Bromo-thiophene derivative |
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Indole Reactivity : Nitration occurs preferentially at the C-4 or C-6 positions due to the electron-donating carboxamide group .
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Thiophene Halogenation : Bromination at the C-5 position of thiophene is regioselective under mild conditions .
Cross-Coupling Reactions
The pyridine and thiophene moieties enable transition metal-catalyzed couplings:
| Reaction | Catalyst/Base | Products | References |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Aminated pyridine derivatives |
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Suzuki Coupling : The pyridine ring reacts with aryl boronic acids to form biaryl structures, useful in medicinal chemistry .
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Buchwald-Hartwig Amination : Introduces amine groups to the pyridine ring for drug design .
Hydrolysis and Condensation
The carboxamide linker participates in hydrolysis and condensation:
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | Indole-5-carboxylic acid | |
| Condensation with amines | EDCI, HOBt, DCM | Secondary amides |
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Hydrolysis : Strong acidic conditions cleave the carboxamide to yield indole-5-carboxylic acid .
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Condensation : Coupling with primary amines forms secondary amides, expanding structural diversity .
Biological Activity and Mechanistic Insights
While focusing on chemical reactivity, this compound’s bioactivity is linked to its interactions with enzymes like MAO-B. Competitive inhibition studies show IC₅₀ values < 1 nM, attributed to π–π stacking between the indole ring and hydrophobic enzyme pockets .
Scientific Research Applications
Antibacterial Activity
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide has shown promising antibacterial properties against various strains of bacteria. For instance, studies indicate that derivatives of this compound exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 7.80 µg/mL to 12.50 µg/mL . The compound's mechanism of action may involve inhibiting bacterial cell wall synthesis or interfering with metabolic pathways.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 7.80 |
| Bacillus subtilis | 12.50 |
Antifungal Activity
In addition to its antibacterial properties, this compound exhibits antifungal activity against Candida albicans, with moderate effectiveness noted in various studies. The minimum fungicidal concentration (MFC) was determined for several derivatives, showing that some compounds derived from this compound are effective in inhibiting fungal growth .
Antioxidant Properties
The antioxidant potential of this compound is another area of interest. Research indicates that it can inhibit reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases. This property makes it valuable for developing therapeutic agents aimed at combating conditions such as cancer and neurodegenerative disorders .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Antimicrobial Studies : A study focused on synthesizing various indole derivatives, including this compound, demonstrated significant antibacterial activity against M. tuberculosis and other pathogens . The research highlighted the compound's potential as a lead candidate for developing new antibiotics.
- Oxidative Stress Research : Investigations into the antioxidant capabilities of this compound revealed that it effectively reduces oxidative stress markers in cellular models, suggesting its use in formulations aimed at reducing oxidative damage in tissues .
- Drug Design : The unique structure of this compound has prompted its exploration in structure-based drug design efforts targeting specific enzymes and receptors involved in disease pathways .
Mechanism of Action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compound 1 : N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide (8h)
- Key Features: A pyridoindole core with a 2-hydroxybenzamido-pentyl chain. Lacks thiophene but includes a phenolic hydroxyl group.
- Molecular Weight : Estimated ~391.44 g/mol (based on formula C₂₃H₂₅N₃O₃).
- Synthesis : Achieved a 92% yield with 96% purity via a multi-step route involving amide coupling .
Compound 2 : GSK2830371
Compound 3 : 5-Ethoxy-1-methyl-N-[(pyridin-3-yl)methyl]-1H-indole-2-carboxamide
- Key Features :
- Ethoxy and methyl groups on the indole ring; carboxamide at position 2 (vs. position 5 in the target).
- Pyridin-3-ylmethyl substituent without thiophene.
- Molecular Weight : 309.37 g/mol (C₁₈H₁₉N₃O₂).
- Structural Impact : The ethoxy group increases lipophilicity compared to the thiophene in the target compound .
Physicochemical and Pharmacokinetic Insights
- Lipophilicity :
- Solubility :
- Metabolic Stability: Thiophene rings (in the target and GSK2830371) may pose oxidative metabolic risks, whereas Compound 1’s phenolic group could undergo glucuronidation .
Biological Activity
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure consists of an indole ring system fused with a pyridine and thiophene moiety, which contributes to its biological activity. The molecular formula is with a molecular weight of 331.4 g/mol. Its unique structural features allow it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes, which can lead to altered metabolic pathways. For instance, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
- Receptor Modulation : It may interact with specific receptors such as epidermal growth factor receptor (EGFR), influencing signaling pathways that are pivotal in cancer progression.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound:
- In Vitro Studies : Research indicates that derivatives of indole compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to this compound have shown mean GI50 values ranging from 37 nM to 193 nM against different cancer cell lines, demonstrating their potential as effective anticancer agents .
- Mechanistic Insights : The compound has been reported to induce apoptosis in cancer cells through caspase activation, leading to programmed cell death . This mechanism is crucial for developing targeted cancer therapies.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are essential for treating chronic inflammatory diseases. Studies have shown that related indole derivatives can suppress cyclooxygenase (COX) activity, with IC50 values comparable to established anti-inflammatory drugs . This suggests that this compound could be a candidate for further development in treating inflammatory conditions.
Table 1: Summary of Biological Activities
Case Study: Dual EGFR and CDK Inhibition
A recent study investigated the potential of similar indole derivatives as dual inhibitors of EGFR and CDK2. Compounds showed promising results with IC50 values indicating effective inhibition, suggesting that modifications in the indole structure can enhance biological activity against multiple targets .
Q & A
Q. What are the common synthetic routes for preparing N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide?
Methodological Answer: The compound can be synthesized via multi-step reactions involving:
- Condensation reactions : Refluxing 3-formyl-1H-indole derivatives with aminothiazole intermediates in acetic acid (Method a, ).
- Cyclization strategies : Using thiourea, chloroacetic acid, and sodium acetate under reflux to form thiazole-indole hybrids (Method b, ).
- Pd-catalyzed amidation : For coupling pyridine and indole moieties, as demonstrated in similar compounds ().
Q. Table 1: Comparison of Synthesis Conditions
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Indole activation | Acetic acid, reflux | 65–75% | |
| Thiophene coupling | Pd(PPh₃)₄, K₂CO₃, DMF | ~70% | |
| Final amidation | EDC/HOBt, DCM | 80–85% |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. For example, thiophene protons resonate at δ 6.8–7.2 ppm, while indole NH appears near δ 10.5 ppm ().
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 362.12).
- FT-IR : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹).
Q. Table 2: Representative NMR Data for Analogous Compounds
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Source |
|---|---|---|---|
| Thiophene H | 7.05–7.20 | Multiplet | |
| Pyridine H | 8.30–8.50 | Doublet | |
| Indole NH | 10.45 | Singlet |
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in thiophene-pyridine intermediates ().
- Solvent optimization : Replace DMF with toluene/EtOH mixtures to reduce side reactions ().
- Microwave-assisted synthesis : Reduces reaction time from 12h to 2h with comparable yields (hypothesized based on ’s thermal methods).
Q. Table 3: Catalytic Systems for Coupling Reactions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 110 | 70 |
| CuI/1,10-phenanthroline | DMSO | 100 | 65 |
Q. What computational approaches predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Use crystal structures of kinase targets (e.g., JAK2) to model interactions with the indole-thiophene core.
- DFT calculations (Gaussian) : Analyze electron density maps to assess carboxamide’s hydrogen-bonding potential (PubChem data, ).
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to validate binding modes.
Q. How do structural modifications impact solubility and stability?
Methodological Answer:
Q. What strategies resolve contradictory bioactivity data in different assay systems?
Methodological Answer:
- Dose-response curves : Compare IC₅₀ values across enzymatic (cell-free) vs. cellular assays to identify off-target effects.
- Metabolite profiling (LC-MS) : Check for prodrug activation or degradation in cell media.
- Orthogonal assays : Validate kinase inhibition via Western blot (target phosphorylation) alongside ATP-competitive assays ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
